molecular formula C9H10N2S B2732518 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 1342394-71-1

2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B2732518
CAS No.: 1342394-71-1
M. Wt: 178.25
InChI Key: OXAQMVMOZUPBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (CAS 1342394-71-1) is a specialized organic compound that serves as a versatile scaffold in medicinal and heterocyclic chemistry. This derivative, with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol, belongs to a class of fused-ring thiophenes that are of significant interest in drug discovery . The core structure is closely related to 2-aminothiophene motifs, which are recognized as privileged structures in medicinal chemistry and are found in compounds with a broad range of biological properties, including activity as anticonvulsants, CNS antidepressants, and antiproliferative agents . The structural features of this carbonitrile—including the carbonitrile group, the methylamino substituent, and the fused cyclopentane ring—make it a valuable precursor for the construction of more complex polycyclic systems . Researchers utilize this building block to develop novel heterocyclic compounds, such as those with a thieno[2,3-d]pyrimidine core, which are accessible through further functionalization reactions like aminomethylation . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAQMVMOZUPBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (CAS No. 1342394-71-1) is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C9H10N2S
  • Molecular Weight : 178.25 g/mol
  • IUPAC Name : 2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential anti-cancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of cyclopenta[b]thiophenes exhibit significant anticancer properties. For example, research involving related compounds has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

  • Cell Line Studies :
    • A study evaluated the cytotoxic effects of various cyclopenta[b]thiophene derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines .
  • Mechanism of Action :
    • The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. For instance, the inhibition of sirtuins and cyclooxygenase-2 (COX-2) has been suggested as a pathway through which these compounds exert their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications to the thiophene ring or the introduction of different substituents can significantly alter biological activity.

Modification Effect on Activity
Methyl substitution at nitrogenIncreased potency against cancer cell lines
Variations in carbonitrile groupAlteration in solubility and bioavailability

Case Studies

Several case studies highlight the biological potential of related compounds:

  • Study on Cyclopenta[b]thiophenes :
    • A series of cyclopenta[b]thiophene derivatives were synthesized and screened for anticancer activity. The most promising candidates showed significant inhibition of tumor growth in xenograft models .
  • In Vivo Models :
    • In vivo studies using zebrafish embryos demonstrated that certain derivatives caused notable growth inhibition and apoptosis in developing embryos, suggesting potential developmental toxicity that warrants further investigation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticonvulsant Activity :
    • Research indicates that derivatives of 2-(methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile exhibit anticonvulsant properties. Studies have shown that modifications to the compound can enhance its efficacy against seizures, making it a candidate for developing new anticonvulsant medications .
  • CNS Activity :
    • The compound has been investigated for its potential antidepressant effects. It interacts with neurotransmitter systems in the central nervous system, suggesting possible applications in treating mood disorders .
  • Antitumor Activity :
    • Some derivatives of this compound have shown promise in antitumor activity through various mechanisms that inhibit cancer cell proliferation. This aspect is particularly relevant for developing targeted cancer therapies .

Organic Synthesis Applications

  • Synthesis of Heterocyclic Compounds :
    • The compound serves as a key intermediate in synthesizing various heterocyclic compounds. Its unique structure allows for diverse chemical reactions that can yield complex molecules with potential biological activity .
  • Green Chemistry Approaches :
    • Recent studies highlight the use of microwave-assisted synthesis methods involving this compound to produce thiol-containing heterocycles efficiently. This method not only enhances yield but also aligns with green chemistry principles by reducing reaction times and minimizing waste .

Material Science Applications

  • Conductive Polymers :
    • There is ongoing research into the use of this compound in developing conductive polymers. Its thiophene ring structure contributes to the electrical conductivity of polymeric materials, making it suitable for electronic applications .
  • Nanocomposites :
    • The incorporation of this compound into nanocomposites has been explored for improving mechanical and thermal properties. Such materials could find applications in various industries, including automotive and aerospace .

Case Studies

StudyFocusFindings
Anticonvulsant ActivityDerivatives displayed significant anticonvulsant effects in animal models.
Antitumor PropertiesIdentified several derivatives with promising antitumor activity against specific cancer cell lines.
Green SynthesisDeveloped a microwave-assisted method for synthesizing thiol derivatives efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylamino Group

The methylamino group (-NHCH₃) participates in alkylation and acylation reactions. For example:

  • Acylation : Reaction with acetyl chloride in the presence of a base yields the corresponding acetamide derivative .

  • Alkylation : Treatment with alkyl halides under basic conditions forms N-alkylated products.

Example Reaction:

2-(Methylamino)-cyclopenta[b]thiophene-3-carbonitrile+AcClBase2-(Acetamido)-cyclopenta[b]thiophene-3-carbonitrile\text{2-(Methylamino)-cyclopenta[b]thiophene-3-carbonitrile} + \text{AcCl} \xrightarrow{\text{Base}} \text{2-(Acetamido)-cyclopenta[b]thiophene-3-carbonitrile}

Hydrolysis of the Nitrile Group

The nitrile (-C≡N) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Forms a carboxylic acid via an intermediate amide.

  • Basic Hydrolysis : Yields an amide intermediate, which can further react under prolonged conditions.

Conditions and Products:

Reaction ConditionsProductYieldReference
H₂SO₄ (conc.), reflux3-Carboxylic acid derivative~75%
NaOH (aq.), H₂O₂, 80°C3-Carboxamide derivative~60%

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution, with regioselectivity influenced by the methylamino (activating, -NHCH₃) and nitrile (deactivating, -C≡N) groups. Common reactions include:

  • Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at position 5 .

  • Nitration : HNO₃/H₂SO₄ mixture results in nitro-group incorporation at position 4 or 5 .

Key Mechanistic Insight :
The methylamino group directs electrophiles to the para/ortho positions relative to itself, while the nitrile group meta-directs. Competing effects often lead to substitution at position 5 .

Oxidation Reactions

The thiophene sulfur atom is susceptible to oxidation:

  • Sulfoxide Formation : H₂O₂ in acetic acid yields the sulfoxide derivative.

  • Sulfone Formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) forms the sulfone.

Example:

Thiophene+H2O2SulfoxidemCPBASulfone\text{Thiophene} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide} \xrightarrow{\text{mCPBA}} \text{Sulfone}

Cyclocondensation Reactions

The compound participates in Gewald-like reactions to form fused heterocycles:

  • With Ketones : Reaction with cyclohexanone and sulfur in ethanol under reflux forms thieno[3,4-c]pyridine derivatives .

  • With Aldehydes : Condensation with aromatic aldehydes yields Schiff base intermediates, which cyclize to form isoquinoline analogs .

Representative Pathway:

2-(Methylamino)-cyclopenta[b]thiophene-3-carbonitrile+R-C=OS, EtOHFused Polyheterocycle\text{2-(Methylamino)-cyclopenta[b]thiophene-3-carbonitrile} + \text{R-C=O} \xrightarrow{\text{S, EtOH}} \text{Fused Polyheterocycle}

Reduction of the Nitrile Group

Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:

-C≡NLiAlH4-CH2NH2\text{-C≡N} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{NH}_2

This reaction is critical for generating amine intermediates for further functionalization .

Metal-Catalyzed Cross-Coupling

The nitrile and thiophene moieties enable participation in Suzuki or Ullmann couplings:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at position 4.

Example:

3-CN Thiophene+Ar-B(OH)2Pd(PPh3)44-Aryl-substituted Derivative\text{3-CN Thiophene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Aryl-substituted Derivative}

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (Target) -NHCH₃ at C2, -CN at C3 C₉H₁₀N₂S 178.26 Not reported Pharmaceutical intermediate
2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (3a) -NH₂ at C2, -CN at C3 C₈H₈N₂S 164.23 159–161 Antiproliferative agent synthesis
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (3b) Cyclohexane-fused ring, -NH₂ at C2 C₉H₁₀N₂S 178.26 149–151 Higher solubility due to larger ring
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-tetrahydrobenzo[b]thiophene-3-carbonitrile Benzene-fused ring, phthalimide at C2 C₂₅H₁₇N₂O₂S 409.48 277–278 Potential antimicrobial activity
2-Hydroxy-4-(4-fluorophenyl)thiophene-3-carbonitrile -OH at C2, 4-fluorophenyl at C4 C₁₁H₇FNO₂S 236.24 Not reported PD-L1 inhibitor (immunotherapy)
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile -NH₂ at C2, dihydrocyclopentane ring C₈H₈N₂S 164.23 Not reported Precursor for antifungal derivatives
2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile -NH₂ at C2, dimethyl substituents C₁₀H₁₂N₂S 192.28 Not reported Steric hindrance for selective binding

Key Comparative Insights:

Structural Variations: Ring Size: Cyclopenta[b]thiophene analogs (e.g., 3a, target compound) exhibit smaller fused rings, enhancing rigidity compared to tetrahydrobenzo[b]thiophenes (e.g., compound from ) . Larger rings (e.g., cyclohepta[b]thiophenes in ) increase solubility but reduce metabolic stability . Conversely, hydroxyl or fluorophenyl groups () enhance polarity and target affinity .

Synthetic Yields: The target compound’s precursor, 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (3a), is synthesized in 79.94% yield, while its cyclohexanone analog (3b) achieves 84.09% yield, reflecting the influence of ketone reactivity .

Biological Relevance :

  • The cyclopenta[b]thiophene core is common in drug discovery (e.g., mitofusin agonists in ), but substituents dictate specificity. For instance, the carboxamide group in ’s compound enables mitochondrial targeting, whereas the nitrile in the target compound may favor kinase inhibition .

Thermal Stability: Derivatives with aromatic substituents (e.g., ’s compound) show higher melting points (~277°C) due to crystallinity, while amino-substituted analogs (e.g., 3a, 3b) melt at lower temperatures (~150–160°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions involving 2-amino-cyclopenta[b]thiophene-3-carbonitrile derivatives. For example, aromatic aldehydes or isothiocyanates are reacted with the amino group under reflux in DMF using ZnCl₂ as a catalyst . Purification typically employs reverse-phase HPLC with gradients of MeCN:H₂O (30% → 100%) to isolate the product . Yields (54–78%) vary depending on substituents and reaction optimization (e.g., temperature, solvent, catalyst loading) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopenta-thiophene backbone protons at δ 1.5–3.0 ppm) and carbon signals (e.g., nitrile carbon at ~115 ppm) .
  • LC-MS/HRMS : Confirms molecular weight and purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., in analogous compounds like 2-[(4-chlorobenzylidene)amino]-tetrahydrobenzo[b]thiophene-3-carbonitrile) .

Q. How is the compound screened for biological activity in early-stage research?

  • Methodology : Antibacterial and antifungal assays are performed using broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Mechanism studies may include membrane permeability assays (via fluorescence dyes) or enzyme inhibition assays targeting bacterial DHFR .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in modulating reactivity or bioactivity?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of methylamino vs. unsubstituted amino derivatives under identical conditions to assess steric/electronic effects .
  • SAR Analysis : Introduce substituents (e.g., halogens, electron-withdrawing groups) at the cyclopenta-thiophene core and correlate structural changes with bioactivity trends (e.g., logP vs. MIC values) .
  • DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .

Q. What strategies resolve contradictions in biological data between similar derivatives?

  • Methodology :

  • Data Normalization : Control for batch-to-batch purity variations using HPLC and LC-MS .
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to assess degradation rates, which may explain potency discrepancies in in vivo vs. in vitro studies .

Q. How can computational tools predict solubility or formulation challenges for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to predict solubility .
  • Salt Screening : Test counterions (e.g., HCl, sodium salts) to improve aqueous solubility while maintaining stability .
  • Excipient Compatibility : Use differential scanning calorimetry (DSC) to identify compatible stabilizers (e.g., PEG, cyclodextrins) for solid dispersions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers during purification .
  • Asymmetric Catalysis : Optimize chiral ligands (e.g., BINOL derivatives) in key steps to enhance enantioselectivity .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and impurities in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.